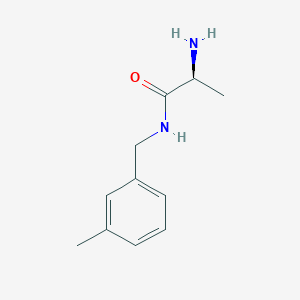(S)-2-Amino-N-(3-methyl-benzyl)-propionamide
CAS No.: 1175835-19-4
Cat. No.: VC8212582
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1175835-19-4 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C11H16N2O/c1-8-4-3-5-10(6-8)7-13-11(14)9(2)12/h3-6,9H,7,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | SMKSXFDBNZKYMV-VIFPVBQESA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)CNC(=O)[C@H](C)N |
| SMILES | CC1=CC(=CC=C1)CNC(=O)C(C)N |
| Canonical SMILES | CC1=CC(=CC=C1)CNC(=O)C(C)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
The compound’s IUPAC name is (2S)-2-amino-N-[(3-methylphenyl)methyl]propanamide, with a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol (calculated via PubChem algorithms) . Its structure features:
-
An (S)-configured α-amino group.
-
A propanamide backbone.
-
A 3-methylbenzyl group attached to the amide nitrogen.
The stereochemistry at the α-carbon is critical for biological activity, as evidenced by enantiomer-specific interactions in related compounds . For example, the (R)-enantiomer of N-benzyl-3-methoxypropionamide (lacosamide) exhibits anticonvulsant properties, highlighting the importance of chiral centers in pharmacodynamics .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for (S)-2-Amino-N-(3-methyl-benzyl)-propionamide are publicly documented, analogous compounds provide a framework for its preparation. A patented method for synthesizing (R)-N-benzyl-3-methoxypropionamide involves:
-
O-Methylation: Reacting N-protected serine derivatives with dimethyl sulfate in aqueous sodium hydroxide .
-
Amide Coupling: Using benzylamine and activators like isobutyl chloroformate .
Adapting this approach, the synthesis of the target compound could involve:
-
Step 1: Methylation of (S)-2-amino-3-hydroxypropanoic acid to introduce the 3-methylbenzyl group.
-
Step 2: Amide bond formation via coupling with 3-methylbenzylamine under conditions similar to those described for lacosamide analogs .
Purification and Characterization
Chromatographic techniques (e.g., HPLC) and recrystallization from solvents like ethanol-water mixtures are standard for isolating enantiomerically pure amides . Spectroscopic data for related compounds include:
-
¹H NMR (DMSO-d₆): δ 7.20–7.10 (m, 4H, Ar-H), 4.30 (d, J = 5.6 Hz, 2H, NCH₂), 3.80 (q, J = 6.8 Hz, 1H, CHNH₂), 2.30 (s, 3H, Ar-CH₃) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic 3-methylbenzyl group and polar amide/amine functionalities:
-
Water solubility: Estimated at <1 mg/mL (similar to (S)-2-Amino-N-(3-methoxy-benzyl)-N-methyl-propionamide) .
-
Organic solvents: Soluble in DMSO, ethanol, and dichloromethane.
Stability studies on analogs suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C.
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume